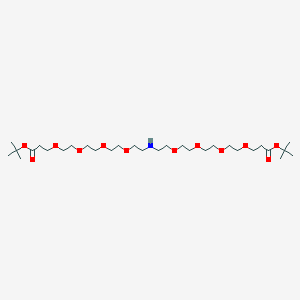

NH-bis(PEG4-t-butyl ester)

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Based Linkers and Their Significance in Advanced Chemical Synthesis

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their prominence in advanced chemical synthesis stems from a collection of desirable properties. PEG is known for its excellent water solubility, biocompatibility, and low immunogenicity, making it an ideal component for in vivo applications. chempep.combiochempeg.com The use of PEG in biological contexts dates back to the 1970s, and the development of monodisperse PEG linkers with defined molecular weights in the 1990s enabled more precise bioconjugation strategies. chempep.com

These linkers are not merely inert spacers; they play an active role in modulating the physicochemical properties of the molecules to which they are attached. interchim.fr By incorporating PEG chains, researchers can enhance the solubility and stability of hydrophobic drugs, prolong their circulation time in the bloodstream, and reduce their susceptibility to enzymatic degradation. nih.govpeptide.com The versatility of PEG linkers is further enhanced by the ability to introduce a wide array of reactive functional groups at their termini, allowing for specific and controlled conjugation to biomolecules, nanoparticles, and other substrates. biochempeg.comprecisepeg.com This has led to their widespread use in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various nanomaterials for medical and research purposes. biochempeg.commedchemexpress.combiochempeg.com

Architectural Features of NH-bis(PEG4-t-butyl ester) and Related Branched PEG Constructs

NH-bis(PEG4-t-butyl ester) is a branched, heterobifunctional PEG linker. broadpharm.combroadpharm.com Its architecture is a key determinant of its function. The "NH" indicates a central secondary amine group, which serves as the branching point. broadpharm.comaxispharm.com Attached to this nitrogen are two identical arms, each consisting of a polyethylene glycol chain with four repeating ethylene oxide units (PEG4). broadpharm.comprecisepeg.com At the terminus of each PEG4 arm is a t-butyl ester group. broadpharm.com

This branched structure offers several advantages over linear PEG linkers. Branched PEGs generally have a more compact, globular structure, which can lead to increased solubility and a larger hydrodynamic size compared to their linear counterparts of similar molecular weight. axispharm.com This can contribute to prolonged circulation times in vivo. The presence of two t-butyl ester groups provides two points for potential modification or hydrolysis to reveal carboxylic acid functionalities.

The table below summarizes the key architectural features of NH-bis(PEG4-t-butyl ester):

| Feature | Description |

| Core | Secondary Amine (NH) |

| Branches | Two identical arms |

| Linker Arms | Polyethylene Glycol (4 units) |

| Terminal Groups | t-Butyl Ester |

This Y-shaped or bifurcated architecture is a hallmark of a class of branched PEG constructs designed to allow for the attachment of multiple molecules to a single point, which can be advantageous in creating molecules with high avidity or for the development of complex drug delivery systems. axispharm.comnih.gov

Overview of Functional Reactivity and Versatility in Molecular Design

The functional reactivity of NH-bis(PEG4-t-butyl ester) is dictated by its distinct chemical groups, which provides significant versatility in molecular design.

The central secondary amine is a nucleophilic site that can participate in various chemical reactions. It can be acylated, alkylated, or used in other coupling chemistries to attach the linker to a molecule of interest. axispharm.com

The two terminal t-butyl ester groups are protecting groups for carboxylic acids. broadpharm.com The t-butyl group can be selectively removed under acidic conditions to yield two terminal carboxylic acid groups. broadpharm.combroadpharm.com These carboxylic acids can then be activated (e.g., as NHS esters) to react with primary amines on other molecules, such as proteins or peptides, forming stable amide bonds. axispharm.com

This dual functionality allows for a sequential and controlled approach to synthesis. For instance, the central amine can first be conjugated to a primary molecule. Subsequently, the t-butyl esters can be deprotected to allow for the attachment of two additional molecules. This multi-step process enables the construction of complex, well-defined molecular architectures.

The versatility of NH-bis(PEG4-t-butyl ester) makes it a valuable building block in the synthesis of a variety of complex molecules, including PROTACs, where it can link a target-binding ligand and an E3 ligase-recruiting ligand. medchemexpress.commedchemexpress.com Its architecture allows for precise control over the spatial arrangement and stoichiometry of the conjugated moieties.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Nh Bis Peg4 T Butyl Ester

Strategies for the Chemical Synthesis of NH-bis(PEG4-t-butyl ester) and Analogous Branched PEG Scaffolds

The synthesis of branched PEG structures like NH-bis(PEG4-t-butyl ester) relies on convergent strategies that build the molecule from smaller, well-defined PEG units. While specific proprietary synthesis routes for NH-bis(PEG4-t-butyl ester) are not extensively detailed in public literature, analogous and general methodologies for creating branched, amine-centered PEG scaffolds provide a clear framework for its construction.

One effective strategy involves the reductive coupling of azide (B81097) precursors. rsc.org This method utilizes bifunctional oligoethylene glycol (OEG) azide precursors, which undergo a reductive coupling reaction to form a symmetrical dialkylamine, creating the central nitrogen atom and the branched structure simultaneously. rsc.org This approach is advantageous as it often results in molecularly defined products with minimal structural disruption to the native OEG backbone. rsc.org

Another common approach is the use of polymerization techniques initiated from a core molecule. For instance, anionic polymerization can be initiated from a compound like trimethylolpropane (B17298) allyl ether to create dual-branched PEGs. rsc.org While this specific example yields hydroxyl termini, the principle can be adapted to introduce other functional groups. Step-growth polymerization is also employed, where bifunctional PEGs with reactive end groups are reacted with a multifunctional crosslinking agent or initiator, such as a primary amine-functionalized PEG, to form the branched structure. Subsequent purification by methods like dialysis or column chromatography is necessary to isolate the desired product and remove unreacted starting materials.

The general synthesis process for such branched PEGs typically involves:

Synthesis of functionalized PEG arms: Preparing linear PEG chains with a reactive group at one end and a protected functional group (like a t-butyl ester) at the other.

Coupling to a central core: Reacting two equivalents of the functionalized PEG arms with a central molecule containing a primary amine or a suitable precursor.

Purification and Characterization: Isolating the final branched product using techniques such as column chromatography, followed by characterization with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Selective Deprotection Chemistry of t-Butyl Ester Moieties to Yield Reactive Carboxyl Groups

A key feature of the NH-bis(PEG4-t-butyl ester) scaffold is the presence of two t-butyl ester groups, which serve as protecting groups for carboxylic acids. The selective removal of these groups is crucial for subsequent conjugation or derivatization steps. The t-butyl ester is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions. smolecule.com

The deprotection mechanism involves the protonation of the ester oxygen, which facilitates the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (isobutylene) and the free carboxylic acid. smolecule.com

Common methods for t-butyl ester deprotection include:

Strong Protic Acids: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for cleaving t-butyl esters. lookchem.comacsgcipr.org These reactions are often rapid and proceed at room temperature. smolecule.com However, the harshness of these conditions can lead to side reactions if other acid-sensitive functional groups are present in the molecule. lookchem.com

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) offer a method for chemoselective hydrolysis of tert-butyl esters. researchgate.netnih.gov This approach can be advantageous when other acid-labile groups that are less susceptible to Lewis acids are present. nih.gov

Mild Acidic Conditions: To avoid unwanted side reactions with sensitive substrates, milder deprotection methods have been developed. Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org Another mild method involves using silica (B1680970) gel in refluxing toluene, which can provide high yields of the corresponding carboxylic acid. lookchem.com

| Reagent/Method | Typical Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat, Room Temp | Strong acid; highly effective but can cleave other acid-labile groups (e.g., Boc). lookchem.com | lookchem.com |

| Hydrochloric Acid (HCl) | In solvents like Dioxane or Ether | Strong acid, similar in reactivity to TFA. lookchem.com | lookchem.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid conditions; can offer chemoselectivity over some other acid-sensitive groups. researchgate.netnih.gov | researchgate.netnih.gov |

| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild, selective, and environmentally benign reagent. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Silica Gel (SiO₂) | Refluxing Toluene | A novel and mild cleavage method that can be selective over t-butyl ethers. lookchem.com | lookchem.com |

Diversification of the Central Amine Functionality via Derivatization

The central secondary amine in the NH-bis(PEG4-t-butyl ester) framework is a key nucleophilic handle for diversification. cd-bioparticles.netbroadpharm.com This functionality allows for the attachment of a third molecular entity, making the scaffold a true trifunctional linker. The reactivity of this amine allows for several types of chemical transformations.

Common derivatization strategies include:

Acylation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.cominterchim.fr Direct coupling with a carboxylic acid is also possible using standard coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC). nih.gov

Reaction with Isocyanates: The secondary amine can react with isocyanates to form urea (B33335) linkages, a common bond type in medicinal chemistry. chempep.com

Alkylation: While less common for this specific linker, secondary amines can undergo alkylation reactions, though care must be taken to avoid over-alkylation.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a more complex tertiary amine. jenkemusa.com

These derivatization reactions enable the attachment of various molecules to the central core of the scaffold, including targeting ligands, reporter molecules, or other polymers, thereby expanding its utility in constructing complex bioconjugates. nih.govbroadpharm.com

Chemo-selective Introduction of Bioorthogonal Handles onto the NH-bis(PEG4-t-butyl ester) Framework (e.g., Azide, Alkyne)

Bioorthogonal chemistry involves reactions that can proceed selectively within a biological environment without interfering with native biochemical processes. nih.gov The introduction of bioorthogonal handles, such as azides and alkynes, onto the NH-bis(PEG4-t-butyl ester) framework significantly enhances its utility, particularly for applications involving "click chemistry". axispharm.combroadpharm.com

The functionalization can be directed to either the central amine or one of the deprotected carboxyl arms. A common strategy would involve:

Selective Deprotection: Removal of one or both t-butyl ester groups as described in section 2.2.

Amide Coupling: The resulting free carboxylic acid(s) can be coupled with an amine-containing bioorthogonal handle (e.g., Azido-PEG-amine or Alkyne-PEG-amine) using standard peptide coupling chemistry. axispharm.combiochempeg.com

Derivatization of Central Amine: Alternatively, the central amine can be acylated with an NHS-ester functionalized azide or alkyne.

The introduction of these handles allows the PEG scaffold to participate in highly efficient and specific ligation reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between a terminal alkyne and an azide that forms a stable triazole linkage. nih.govalfa-chemistry.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a cytotoxic copper catalyst, making it highly suitable for use in living systems. nih.govnih.gov

These bioorthogonal reactions are mutually selective, allowing for precise, multi-target labeling and the construction of highly defined molecular architectures. nih.govresearchgate.net

| Reaction | Functional Groups | Key Features | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency and selectivity; forms a stable triazole ring. Requires a copper(I) catalyst. | nih.govalfa-chemistry.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free "click" reaction, making it suitable for live-cell applications. Driven by the release of ring strain. | nih.govnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) | Extremely fast reaction kinetics, highly bioorthogonal. | nih.govnih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Forms stable oxime or hydrazone linkages. Widely used in bioconjugation. | chempep.comnih.gov |

Exploration of Reaction Mechanisms and Functional Group Interconversions

Amine-Mediated Conjugation Reactions of NH-bis(PEG4-t-butyl ester) with Electrophilic Substrates (e.g., Activated Esters, Carbonyls)

The primary amine group of NH-bis(PEG4-t-butyl ester) is a key reactive site, readily participating in nucleophilic reactions with various electrophilic substrates. broadpharm.com This reactivity is central to its function as a linker molecule.

With Activated Esters:

A common conjugation strategy involves the reaction of the amine with activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.comdcchemicals.com This reaction forms a stable amide bond. The reaction is typically carried out under mild, slightly basic conditions (pH 7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic. thermofisher.combroadpharm.com The reaction rate is dependent on pH, with higher pH values generally leading to faster kinetics, although hydrolysis of the NHS ester also increases at higher pH. thermofisher.cominterchim.fr

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide linkage.

With Carbonyls (Aldehydes and Ketones):

The amine group can also react with aldehydes and ketones to form a Schiff base (an imine). broadpharm.comdcchemicals.combiochempeg.com This reaction is often followed by a reduction step, typically using a mild reducing agent like sodium cyanoborohydride, in a process known as reductive amination. nih.gov This converts the imine to a stable secondary amine linkage. The pH of the reaction is crucial for selectivity, with N-terminal amine pegylation often favored around pH 5. interchim.fr Reductive amination has been shown to have a higher maximum reaction rate per amine compared to NHS ester chemistry. nih.gov

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form the imine. Subsequent reduction of the imine yields the final secondary amine.

| Electrophilic Substrate | Functional Group on Substrate | Resulting Linkage | Key Reaction Conditions |

|---|---|---|---|

| Activated Esters (e.g., NHS ester) | N-Hydroxysuccinimide Ester | Amide | pH 7.2-8.5 thermofisher.combroadpharm.com |

| Aldehydes/Ketones | Carbonyl | Secondary Amine (via reductive amination) | pH ~5 for N-terminal selectivity interchim.fr |

Carboxyl Group Reactivity Post-t-Butyl Ester De-protection in Ligation Processes

A significant feature of NH-bis(PEG4-t-butyl ester) is the presence of two tert-butyl (t-butyl) ester groups, which serve as protecting groups for the carboxylic acid functionalities. broadpharm.com This protection is stable under the conditions used for amine conjugation, allowing for sequential and site-specific modifications. vulcanchem.com

Deprotection Mechanism:

The t-butyl groups can be efficiently removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). vulcanchem.comgoogle.com The mechanism involves the protonation of the ester oxygen, followed by the cleavage of the t-butyl group as a stable tert-butyl cation, which is then typically scavenged to form isobutylene. stackexchange.com This process regenerates the carboxylic acid groups, making them available for subsequent reactions.

Ligation Chemistry of the Deprotected Carboxyl Groups:

Once deprotected, the newly exposed carboxylic acids can participate in a variety of ligation reactions, most notably amide bond formation with primary amines. vulcanchem.comgoogle.com To facilitate this, the carboxylic acid is typically activated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). vulcanchem.com These reagents form a highly reactive intermediate that readily reacts with amine-containing molecules to form a stable amide bond. vulcanchem.comnih.gov

This two-step process of deprotection followed by ligation is a powerful strategy for creating complex, multi-component structures, such as antibody-drug conjugates or targeted drug delivery systems. google.comnih.gov

Mechanisms of Click Chemistry Employing Azide-Functionalized NH-bis(PEG4-t-butyl ester) Derivatives (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, Strain-Promoted Alkyne-Azide Cycloaddition)

By modifying the primary amine of NH-bis(PEG4-t-butyl ester) to an azide (B81097) group, the resulting N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) becomes a valuable reagent for click chemistry. medchemexpress.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. sigmaaldrich.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This is the most common click reaction, involving the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. biosyntan.denih.gov The reaction leads to the formation of a stable 1,4-disubstituted triazole ring. biosyntan.de N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can react with alkyne-containing molecules via CuAAC. medchemexpress.com The copper(I) catalyst can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov

Mechanism: The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

To avoid the potential toxicity of the copper catalyst in biological systems, a copper-free version of the azide-alkyne cycloaddition was developed. nih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst. medchemexpress.combiomaterials.org The relief of ring strain drives the reaction forward. researchgate.net N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can participate in SPAAC with molecules containing these strained alkyne groups. medchemexpress.com

Mechanism: SPAAC is a [3+2] cycloaddition reaction that proceeds through a concerted or near-concerted transition state. The high reactivity of the strained alkyne allows the reaction to occur under mild, physiological conditions.

| Click Chemistry Reaction | Key Reactants | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) biosyntan.denih.gov | 1,4-disubstituted Triazole biosyntan.de | High yield, fast kinetics biosyntan.de |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.com | None (Copper-free) nih.gov | Triazole | Biocompatible, no catalyst needed nih.gov |

Impact of PEG Chain Length and Branching on Reaction Kinetics and Yields in Complex Systems

The polyethylene (B3416737) glycol (PEG) chains are a critical component of NH-bis(PEG4-t-butyl ester), influencing not only the solubility and pharmacokinetic properties of the final conjugate but also the reaction kinetics and yields during its synthesis.

Impact of PEG Chain Length:

The length of the PEG chain can have a significant impact on reaction kinetics. Longer PEG chains can increase the hydrodynamic volume of the molecule, which may lead to steric hindrance, potentially slowing down the reaction rate and lowering the yield. rsc.orgnih.gov However, in some cases, the presence of a PEG linker has been shown to enhance reaction rates. For instance, in SPAAC reactions, a PEG linker enhanced reaction rates by 31 ± 16%. rsc.org The effect of PEG length can be complex and context-dependent. For example, in the PEGylation of α-chymotrypsin, increasing the number of attached PEG molecules decreased the catalytic turnover rate. researchgate.net Studies on the stability of PEGylated proteins have shown that shorter PEG oligomers can increase the folding rate, while longer ones may also reduce the unfolding rate. harvard.edu

Impact of Branching:

The branched structure of NH-bis(PEG4-t-butyl ester), with its two PEG4 arms, provides a higher local PEG density compared to a linear PEG of similar molecular weight. nih.gov This branching can influence reaction outcomes. For example, branched PEGs can limit the steric availability of PEGylation sites on a protein. biopharminternational.com However, branched structures have also been shown to positively affect plasma half-life in some aptamer conjugates. nih.gov In terms of reaction yields, steric effects related to short PEG arms in branched structures have been linked to lower reaction yields in some systems. rsc.org Conversely, increasing the number of arms in a PEG-aptamer conjugate improved binding affinity. nih.gov

The interplay between PEG chain length and branching is a critical consideration in the design of PEGylated molecules, as it directly affects the efficiency of the conjugation reactions and the properties of the final product.

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Bioconjugates Employing NH-bis(PEG4-t-butyl ester) as a Molecular Linker

NH-bis(PEG4-t-butyl ester) serves as a homobifunctional linker, enabling the connection of various biomolecules. axispharm.com The central secondary amine provides a branching point, while the terminal t-butyl esters can be hydrolyzed to reveal carboxylic acids, which can then be activated for conjugation. The PEG4 spacers enhance the solubility and reduce the immunogenicity of the resulting bioconjugates. smolecule.com

Conjugation to Peptides and Oligonucleotides for Functional Probes

The adaptable nature of NH-bis(PEG4-t-butyl ester) makes it a valuable component in the creation of functional probes based on peptides and oligonucleotides. After deprotection of the t-butyl ester groups to form carboxylic acids, standard coupling chemistries can be employed to attach these molecules to amine-containing peptides or modified oligonucleotides. This process allows for the precise assembly of probes designed for specific biological targets. The PEG linkers in these constructs are crucial for maintaining the solubility and bioavailability of the probes.

Fabrication of Protein-Polymer Hybrids and Modified Biomolecules

The synthesis of protein-polymer hybrids and other modified biomolecules is another key application of NH-bis(PEG4-t-butyl ester). broadpharm.com The linker can be used to attach synthetic polymers to proteins, creating hybrid materials with enhanced stability and novel functionalities. This approach is also utilized in surface modification and drug delivery applications. broadpharm.com The ability to create branched structures through the central amine is particularly advantageous in developing complex, multi-functional biomolecular constructs. axispharm.com

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. chemsrc.com These chimeric molecules consist of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker. NH-bis(PEG4-t-butyl ester) and similar PEG-containing structures are frequently employed as building blocks for these linkers. broadpharm.comchemsrc.com

Rational Design of Linker Length and Topology in PROTAC Constructs

The length and chemical nature of the linker are critical determinants of a PROTAC's efficacy. The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The use of PEG units, such as those in NH-bis(PEG4-t-butyl ester), provides control over the linker's length and solubility. Researchers can systematically vary the number of PEG units to fine-tune the linker's properties and optimize the PROTAC's degradation activity.

Investigation of Ternary Complex Formation Modulated by NH-bis(PEG4-t-butyl ester) Linkers

The formation of a stable and conformationally competent ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. The linker, constructed from components like NH-bis(PEG4-t-butyl ester), plays a pivotal role in modulating the thermodynamics and kinetics of this complex formation. The physicochemical properties of the PEG linker, including its hydrophilicity and flexibility, can influence the interactions between the two proteins, thereby impacting the efficiency of ubiquitination and subsequent proteasomal degradation.

Utilization in Antibody-Drug Conjugate (ADC) Linker Systems for Targeted Conjugation Strategies

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells via monoclonal antibodies. smolecule.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. While specific examples of ADCs incorporating NH-bis(PEG4-t-butyl ester) are not detailed in the provided search results, the characteristics of this compound make it a suitable candidate for use in ADC linker systems. medkoo.combio-fount.com

The PEG component can enhance the solubility and stability of the ADC, while the bifunctional nature of the deprotected linker allows for conjugation to both the antibody and the cytotoxic payload. smolecule.com The ability to create branched structures could also enable the attachment of multiple drug molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

Development of Novel Chemical Biology Tools and Ligands through NH-bis(PEG4-t-butyl ester) Scaffolds

The compound NH-bis(PEG4-t-butyl ester) serves as a highly versatile scaffold in advanced chemical biology and medicinal chemistry. Its unique trifunctional structure, featuring a central secondary amine and two terminal t-butyl-protected carboxylic acids, provides a platform for the synthesis of complex, multi-component molecules. The polyethylene (B3416737) glycol (PEG) linkers enhance the aqueous solubility of the scaffold and the subsequent conjugates, a critical property for biological applications. biochempeg.combiochempeg.com The reactive amine group and the protected carboxyl groups can be functionalized orthogonally, allowing for a stepwise and controlled assembly of novel research tools. broadpharm.combroadpharm.com

The primary utility of the NH-bis(PEG4-t-butyl ester) scaffold lies in its application as a branched linker for creating heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are engineered molecules that consist of two ligands connected by a chemical linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com The architecture of the linker is a critical determinant of a PROTAC's efficacy.

The NH-bis(PEG4-t-butyl ester) scaffold enables the construction of branched or "Y-shaped" PROTACs. The synthesis typically involves:

Coupling of an E3 ligase ligand to the central secondary amine of the scaffold.

Acidic deprotection of the two t-butyl ester groups to unmask two terminal carboxylic acids. broadpharm.com

Conjugation of one or two molecules of a target protein ligand to these newly available carboxylic acid groups.

This branched design offers potential advantages over traditional linear linkers by altering the spatial orientation and distance between the recruited proteins, which can significantly influence the stability and cooperativity of the resulting ternary complex (E3 ligase-PROTAC-target protein).

Researchers have developed a variety of functionalized derivatives based on the core NH-bis(PEG4-t-butyl ester) structure to expand its utility. These derivatives incorporate alternative reactive handles, enabling a broader range of bioconjugation strategies for the development of sophisticated chemical biology probes.

The table below summarizes key derivatives and their structural features.

| Derivative Name | Central Functional Group | Terminal Functional Groups | Key Application |

| NH-bis(PEG4-t-butyl ester) | Secondary Amine (-NH-) | 2x t-Butyl Ester | Branched PROTAC synthesis broadpharm.comprecisepeg.com |

| N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) | Tertiary Amine with Azide (B81097) Linker | 2x t-Butyl Ester | Click chemistry conjugations creative-biolabs.com |

| N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) | Tertiary Amine with Biotin (B1667282) Linker | 2x t-Butyl Ester | Affinity-based probes and pulldowns creative-biolabs.com |

| N-Mal-N-bis(PEG4-t-butyl ester) | Tertiary Amine with Maleimide (B117702) Linker | 2x t-Butyl Ester | Cysteine-specific protein conjugation precisepeg.com |

| N-Me-N-Bis(PEG4-t-butyl ester) | Tertiary Amine (Methylated) | 2x t-Butyl Ester | Scaffold for tertiary amine-containing ligands cd-bioparticles.net |

These functionalized scaffolds are instrumental in building a diverse array of chemical biology tools:

Probes for Affinity-Based Assays: The biotinylated derivative, N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester), allows for the attachment of specific ligands to the two deprotected carboxyl arms. creative-biolabs.com The resulting trivalent molecule can be used as a probe in affinity purification or protein-protein interaction studies, where the biotin tag serves as a high-affinity handle for streptavidin-coated surfaces or reagents.

Modular Ligand Assembly via Click Chemistry: The azido (B1232118) derivative, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester), incorporates a bioorthogonal handle. creative-biolabs.com The azide group can be specifically reacted with an alkyne-functionalized molecule through a copper-catalyzed or strain-promoted cycloaddition reaction. This modular "click chemistry" approach facilitates the rapid and efficient synthesis of a library of compounds for screening purposes. precisepeg.com

Site-Specific Protein Ligands: The maleimide-containing scaffold, N-Mal-N-bis(PEG4-t-butyl ester), is designed for covalent modification of proteins. precisepeg.com The maleimide group reacts specifically with the thiol side chain of cysteine residues under mild conditions. This enables the creation of precisely defined protein-ligand conjugates where a protein is linked to two other small molecules attached to the scaffold's arms.

The research findings below highlight the synthetic versatility of the NH-bis(PEG4-t-butyl ester) platform.

| Scaffold Derivative | Reactive Groups | Synthetic Utility | Resulting Tool/Ligand Type |

| NH-bis(PEG4-t-butyl ester) | Amine, 2x protected Carboxylic Acid | Sequential amide bond formation. broadpharm.combroadpharm.com | Branched PROTACs, Multivalent ligands |

| N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) | Azide, 2x protected Carboxylic Acid | Orthogonal click chemistry and amide bond formation. creative-biolabs.com | Modularly assembled probes, Tri-functional connectors |

| N-Mal-N-bis(PEG4-t-butyl ester) | Maleimide, 2x protected Carboxylic Acid | Cysteine-specific bioconjugation and subsequent amide coupling. precisepeg.com | Site-specific protein-small molecule conjugates |

Role in Materials Science and Nanobiotechnology

Surface Functionalization of Inorganic and Polymeric Substrates with NH-bis(PEG4-t-butyl ester) Derivatives.dcchemicals.commedchemexpress.comscience.gov

The modification of material surfaces is critical for improving biocompatibility, reducing non-specific protein adsorption, and introducing specific functionalities. NH-bis(PEG4-t-butyl ester) and its derivatives are highly effective for this purpose. The central amine group can react with surfaces that have been pre-activated with functional groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. broadpharm.com This process covalently attaches the molecule to the substrate.

Once tethered, the PEG chains extend from the surface, creating a hydrophilic and biocompatible layer. This PEGylated surface is known to resist protein fouling, a crucial attribute for materials used in biological environments. The terminal t-butyl ester groups remain available for further modification. vulcanchem.com Under mild acidic conditions, these esters can be deprotected to reveal carboxylic acid groups, which can then be used to immobilize other molecules, such as targeting ligands or diagnostic agents. broadpharm.com This strategy has been noted in the functionalization of nanoparticles, including gold nanoparticles, to enhance their performance in biomedical applications. vulcanchem.comsmolecule.com

Table 1: Surface Functionalization Applications

| Substrate Type | Purpose of Functionalization | Role of NH-bis(PEG4-t-butyl ester) | Potential Outcome |

|---|---|---|---|

| Inorganic Nanoparticles (e.g., Gold) | Enhance biocompatibility, improve circulation time | Provides a hydrophilic PEG shield | Reduced immunogenicity, enhanced stability in biological fluids. vulcanchem.com |

| Polymeric Membranes | Introduce reactive sites, reduce biofouling | Acts as a spacer and functional handle | Improved performance in separation or diagnostic applications. google.com |

Integration into Polymeric Materials and Hydrogel Formulations.sigmaaldrich.combiochempeg.com

NH-bis(PEG4-t-butyl ester) serves as a versatile building block for creating advanced polymeric materials and hydrogels. Its ability to act as both a chain extender and a cross-linker is key to this application. The compound can be integrated into polymer backbones through its central amine group during polymerization reactions.

Furthermore, after deprotection of the terminal t-butyl esters to form a dicarboxylic acid, the molecule can participate in cross-linking reactions with polymers containing hydroxyl or amine groups, leading to the formation of hydrogels. sigmaaldrich.com The incorporated PEG4 segments impart hydrophilicity, flexibility, and biocompatibility to the resulting material. sigmaaldrich.com These hydrogels are particularly valuable in biomedical fields due to their tissue-like water content and tunable mechanical properties. The bifunctional nature of the linker allows for the precise engineering of network structures, influencing properties like swelling ratio, degradation rate, and mechanical strength.

Engineering of Nanoscale Assemblies and Supramolecular Structures.science.govsigmaaldrich.comcd-bioparticles.net

The molecular architecture of NH-bis(PEG4-t-butyl ester) is conducive to the formation of ordered nanoscale assemblies and complex supramolecular structures. The interplay between the hydrophilic PEG chains and the more hydrophobic t-butyl ester end-groups can drive self-assembly in aqueous solutions, potentially forming micelles or other well-defined nanostructures.

A significant aspect is the potential for creating stimuli-responsive systems. vulcanchem.com The t-butyl ester groups are stable at neutral pH but can be hydrolyzed to carboxylic acids in an acidic environment. This pH-triggered change from a neutral ester to a charged carboxylate group alters the molecule's amphiphilicity, which can be used to induce the assembly or disassembly of supramolecular structures. This property is highly sought after for applications such as controlled drug release, where a change in the local pH (e.g., within a tumor microenvironment or an endosome) can trigger the release of an encapsulated therapeutic agent. vulcanchem.com

Application in Cell Culture Environments as Scaffold Components.sigmaaldrich.comcd-bioparticles.net

Three-dimensional (3D) cell culture systems and tissue engineering scaffolds aim to mimic the native extracellular matrix (ECM) to support cell growth, proliferation, and differentiation. Materials based on PEG are widely used for these scaffolds due to their biocompatibility, hydrophilicity, and resistance to protein adsorption.

NH-bis(PEG4-t-butyl ester) and its derivatives can be integrated into hydrogels that serve as scaffolds for 3D cell culture. sigmaaldrich.com The PEG component helps to create a hydrated, cell-friendly environment. After deprotection, the resulting carboxylic acid groups on the scaffold surface can be functionalized with bioactive cues, such as cell-adhesion peptides (e.g., RGD). This allows for the creation of "bio-interactive" scaffolds that can actively signal to cells and guide their behavior, making them powerful tools for regenerative medicine and in vitro disease modeling. sigmaaldrich.com

Table 2: Components for Cell Scaffold Engineering

| Scaffold Component | Function | Relevance of NH-bis(PEG4-t-butyl ester) |

|---|---|---|

| Hydrogel Network | Provides structural support and a hydrated environment | Acts as a flexible, hydrophilic cross-linker to form the hydrogel. sigmaaldrich.com |

| Bioactive Peptides (e.g., RGD) | Promote specific cell adhesion and signaling | The terminal carboxyl groups (post-deprotection) serve as attachment points for these peptides. |

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis of NH-bis(PEG4-t-butyl ester) and its Conjugates (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of NH-bis(PEG4-t-butyl ester) and for the quantitative analysis of its subsequent conjugates. Due to the polyethylene (B3416737) glycol (PEG) backbone, the molecule lacks a significant chromophore, which makes conventional UV detection challenging. chromatographyonline.comthermofisher.com To overcome this, alternative detection methods are commonly employed.

Reversed-phase HPLC (RP-HPLC) is frequently used to separate the compound from non-polar impurities. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. In addition to RP-HPLC, Size-Exclusion Chromatography (SEC) can be utilized, particularly for analyzing higher molecular weight conjugates, separating molecules based on their size in solution. chromatographyonline.com

For quantitative measurements and purity profiling, several detection methods are compatible with HPLC systems:

Charged Aerosol Detection (CAD): This is a sensitive detection method that responds to all nonvolatile analytes, making it ideal for compounds like PEG linkers that lack a UV chromophore. chromatographyonline.comthermofisher.com

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for quantitative analysis of PEGylated compounds.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, allowing for highly specific quantification and impurity identification. nih.govnih.gov This is particularly powerful for analyzing complex reaction mixtures during the synthesis of conjugates. nih.gov

Refractive Index Detection (RID): This detector measures changes in the refractive index of the mobile phase as the analyte elutes, offering another universal detection method for PEG compounds.

The selection of the chromatographic method and detector depends on the specific application, whether it is for routine purity assessment of the linker itself or for the detailed characterization of a final, complex bioconjugate.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |

|---|---|---|

| Primary Use | Purity profiling, quantitative analysis of the linker and smaller conjugates. | Analysis of high molecular weight conjugates, determination of aggregation. |

| Stationary Phase Example | C8 or C18 silica-based columns. | Porous silica (B1680970) or polymer-based particles with controlled pore sizes. |

| Mobile Phase Example | Gradient of water and acetonitrile/methanol, often with additives like formic acid or trifluoroacetic acid. | Aqueous buffers (e.g., phosphate-buffered saline). |

| Common Detectors | CAD, ELSD, MS. chromatographyonline.com | RID, CAD, UV (for protein conjugates). chromatographyonline.com |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of NH-bis(PEG4-t-butyl ester). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for its structural elucidation. cd-bioparticles.netchempep.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For NH-bis(PEG4-t-butyl ester), the spectrum would show characteristic signals for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-), typically appearing as a complex multiplet in the range of 3.5-3.7 ppm. The nine protons of each of the two t-butyl ester groups would produce a sharp singlet at approximately 1.4 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the amine and ester functionalities would also be present at distinct chemical shifts.

¹³C NMR: Carbon NMR is used to determine the number and type of carbon atoms. The spectrum would display signals for the carbons in the PEG backbone (typically around 70 ppm), the carbonyl carbon of the ester groups (around 170 ppm), the quaternary carbon of the t-butyl groups (around 80 ppm), and the methyl carbons of the t-butyl groups (around 28 ppm).

Conformational analyses of PROTACs containing flexible PEG linkers can also be performed using advanced NMR techniques to understand their behavior in solution. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for analyzing PEG derivatives. For NH-bis(PEG4-t-butyl ester) (Molecular Formula: C₃₀H₅₉NO₁₂), the high-resolution mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 626.41. cd-bioparticles.net This precise mass measurement is crucial for confirming the correct molecular formula.

| Technique | Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | t-Butyl Protons (-C(CH₃)₃) | Singlet, ~1.4 ppm |

| PEG Backbone Protons (-O-CH₂-CH₂-O-) | Multiplet, ~3.6 ppm | |

| Amine Proton (-NH-) | Broad singlet, variable chemical shift | |

| ¹³C NMR | t-Butyl Methyl Carbons (-C(CH₃)₃) | ~28 ppm |

| PEG Backbone Carbons (-O-CH₂-CH₂-O-) | ~70 ppm | |

| Ester Carbonyl Carbon (-C=O) | ~171 ppm | |

| High-Resolution MS (ESI) | Protonated Molecule [M+H]⁺ | m/z ≈ 626.41 |

Monitoring Chemical Transformations and Reaction Progress via In-Process Analytical Control

In-process analytical control is critical during the synthesis of conjugates using NH-bis(PEG4-t-butyl ester) to ensure the reaction proceeds to completion and to minimize the formation of byproducts. Several techniques are employed to monitor the progress of chemical transformations.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor reaction progress. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of the reactants and the formation of the new product spot. The difference in polarity between the starting amine linker and the resulting amide- or amine-linked conjugate typically results in a clear separation on the plate, providing a quick check on the reaction status before proceeding with workup or purification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise and quantitative monitoring, LC-MS is the method of choice. nih.gov Small aliquots of the reaction mixture can be injected into the LC-MS system at various time points. This allows researchers to track the decrease in the peak area of the starting materials (e.g., NH-bis(PEG4-t-butyl ester)) and the increase in the peak area of the desired product. The mass spectrometer provides confirmation of the product's identity by its molecular weight. This method is invaluable for optimizing reaction conditions such as temperature, time, and reagent stoichiometry, particularly in the complex, multi-step synthesis of PROTACs. nih.govnih.gov

Process Analytical Technology (PAT): In more advanced applications, PAT tools can be implemented for real-time, in-situ monitoring of reactions. lboro.ac.uk Techniques such as UV/Vis or infrared (IR) spectroscopy can be integrated directly into the reaction vessel. While direct application to NH-bis(PEG4-t-butyl ester) itself is limited by its lack of a strong chromophore, these methods become highly effective when the linker is conjugated to molecules that do have distinct spectroscopic signatures, allowing for real-time tracking of product formation and process control. lboro.ac.ukacs.org

Future Perspectives and Emerging Research Avenues

Innovations in Multifunctional Linker Design Based on NH-bis(PEG4-t-butyl ester) Analogues

The core structure of NH-bis(PEG4-t-butyl ester), featuring a central nitrogen atom branching into two PEGylated arms with terminal t-butyl ester groups, provides a versatile platform for creating more complex and functional linkers. broadpharm.com Innovations focus on modifying the primary amine or replacing it with other functionalities to introduce additional capabilities, leading to the development of sophisticated analogues for specific applications like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comsigmaaldrich.com

Key innovations involve the introduction of bio-orthogonal handles, affinity tags, or additional drug-attachment sites. For example, incorporating a biotin (B1667282) moiety creates N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester), which allows for strong and specific binding to avidin (B1170675) or streptavidin, useful in diagnostics and purification. creative-biolabs.com Another variation, N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester), provides an additional primary amine, offering a different point of attachment compared to the central nitrogen, thereby increasing synthetic versatility. broadpharm.com For applications in click chemistry, a bio-orthogonal reaction, analogues incorporating dibenzocyclooctyne (DBCO) or maleimide (B117702) (Mal) groups have been developed. axispharm.comprecisepeg.com These groups allow for highly efficient and specific conjugation to azide- or thiol-containing molecules, respectively, even in complex biological environments. issuu.com

The incorporation of hydrophilic PEG chains in these linkers is a critical design feature. It helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability or affinity of the resulting conjugate. researchgate.net This has been shown to be particularly advantageous in developing ADCs that can circumvent multidrug resistance in cancer cells. researchgate.net

Table 1: Examples of NH-bis(PEG4-t-butyl ester) Analogues and Their Functions

| Analogue Name | Key Functional Group(s) | Primary Application Area |

|---|---|---|

| N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) broadpharm.com | Additional primary amine | Branched linker synthesis, alternative conjugation point |

| N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) creative-biolabs.com | Terminal biotin | Affinity labeling, purification, diagnostics |

| N-Mal-N-bis(PEG4-t-butyl ester) precisepeg.com | Maleimide group | Thiol-specific conjugation (e.g., to cysteine residues) |

| DBCO-NHCO-PEG-t-butyl ester axispharm.com | Dibenzocyclooctyne (DBCO) | Copper-free click chemistry for bio-orthogonal ligation |

| Bis-PEG4-t-butyl ester medchemexpress.com | PEG-based PROTAC linker | Synthesis of PROTACs for targeted protein degradation |

Computational Approaches for Predicting Linker Performance and Bioconjugate Properties

Molecular dynamics (MD) simulations are frequently used to understand the behavior of PEGylated molecules in solution. acs.org These simulations can predict the hydrodynamic radius of a bioconjugate, which influences its pharmacokinetics, and can model how the flexible PEG chains might shield the attached protein from proteases or the immune system. mdpi.comnih.gov For instance, MD simulations have been employed to compare the solution behavior of proteins conjugated to linear versus cyclic PEG chains, revealing subtle differences in how polymer architecture affects protein stability. acs.org However, a significant challenge in this area is the limited availability of validated force field parameters specifically for polymers like PEG, which can impact simulation accuracy. mdpi.com

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the physicochemical properties of drug-linker constructs. innovareacademics.in Researchers have successfully used DFT to predict the solubility of complex conjugates, with results that show close agreement with experimental data. innovareacademics.in Computational tools are also vital for understanding and overcoming synthetic challenges. For example, computational analysis was used to investigate the formation of stable rotational isomers (rotamers) that were encountered during the synthesis of a novel thiol-reactive bioconjugation reagent, guiding the optimization of the reaction conditions. nih.gov The rapid development of computational power and artificial intelligence is making the prediction of structural changes from protein modification more accessible, aiding in the rational design of bioconjugates with optimal properties. mdpi.comresearchgate.net

Table 2: Computational Methods in Linker and Bioconjugate Design

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) Simulations mdpi.comacs.org | Modeling behavior in solution | Hydrodynamic radius, protein stability, conformational changes, interaction with solvent |

| Density Functional Theory (DFT) innovareacademics.in | Calculating physicochemical properties | Solubility, binding energy, molecular structure, reaction energetics |

| Artificial Intelligence / Machine Learning mdpi.comresearchgate.net | Identifying optimal conjugation sites | Feasible modification sites on proteins, prediction of structural changes |

Expansion into New Areas of Bio-orthogonal Chemistry and Supramolecular Systems

The unique properties of linkers derived from NH-bis(PEG4-t-butyl ester) are enabling their expansion into cutting-edge areas of chemistry, particularly bio-orthogonal chemistry and the construction of supramolecular systems.

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The development of linkers containing functionalities like DBCO for strain-promoted alkyne-azide cycloaddition (SPAAC) or trans-cyclooctene (B1233481) (TCO) for reaction with tetrazines has been a major advance. axispharm.comissuu.com These "click chemistry" reactions are extremely fast and specific, making them ideal for labeling biomolecules within live cells for imaging or tracking purposes. issuu.com The PEG component of the linker enhances water solubility and biocompatibility, which is crucial for in-vivo applications. axispharm.com The use of these advanced linkers is central to the construction of next-generation ADCs, PROTACs, and other targeted therapies where precise molecular assembly is required. medchemexpress.comsigmaaldrich.com

In supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent forces, PEG-based linkers serve as powerful building blocks. The defined length and hydrophilic nature of the PEG chains can be used to direct the self-assembly of molecules into larger, ordered structures such as micelles or nanoparticles for drug delivery. researchgate.net The t-butyl ester groups on the NH-bis(PEG4-t-butyl ester) linker can be deprotected to reveal carboxylic acids, providing sites for electrostatic interactions or further covalent modification to guide the assembly of complex architectures. There is also potential for these components to be used in the synthesis of larger host-guest systems or functional materials. For instance, porphyrins, which are key components in some supramolecular systems, have been studied alongside related biotinylated bis(PEG-t-butyl ester) compounds. fluoroprobe.com The versatility of these linkers, allowing for the precise arrangement of different molecular components, positions them as valuable tools for creating novel supramolecular systems with tailored functions.

Q & A

Q. What is the structural rationale behind using PEG4 and Boc groups in NH-bis(PEG4-t-butyl ester) for drug delivery systems?

The compound’s design leverages PEG4 chains for enhanced hydrophilicity and biocompatibility, reducing immunogenicity and prolonging circulation time in vivo. The Boc (tert-butoxycarbonyl) groups act as acid-labile protecting agents for amines, enabling controlled deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to expose reactive amine sites for covalent drug conjugation. This modularity supports pH-sensitive drug release in targeted microenvironments (e.g., tumor tissues) .

Q. How should NH-bis(PEG4-t-butyl ester) be stored to maintain stability during experiments?

- Storage: Avoid repeated freeze-thaw cycles; store at -20°C in airtight, light-protected containers.

- Reconstitution: Dissolve in anhydrous DMSO or PBS (pH 7.4) immediately before use.

- Handling: Allow frozen aliquots to equilibrate to room temperature for 30–60 minutes before opening to prevent moisture absorption .

Q. What solvents are compatible with NH-bis(PEG4-t-butyl ester) for in vitro studies?

The compound is soluble in water and most polar organic solvents (e.g., DMSO, DMF, ethanol). For cell-based assays, use PBS or serum-free media to avoid premature hydrolysis of the Boc group. Solubility in nonpolar solvents (e.g., chloroform) is limited due to the hydrophilic PEG chains .

Advanced Research Questions

Q. How can researchers optimize Boc deprotection efficiency while minimizing PEG chain degradation?

Methodological Steps:

Acid Selection: Use 20–30% trifluoroacetic acid (TFA) in dichloromethane for 2–4 hours at 0–4°C to cleave Boc groups without hydrolyzing PEG ether bonds .

Neutralization: Quench with cold diethyl ether or bicarbonate buffer to stabilize exposed amines.

Purity Analysis: Validate deprotection via LC-MS (monitor m/z shift from 625.8 to ~469 after Boc removal) and NMR (disappearance of tert-butyl peaks at δ 1.4 ppm) .

Q. What strategies mitigate steric hindrance during bioconjugation of NH-bis(PEG4-t-butyl ester) with bulky therapeutic payloads?

- PEG Spacer Optimization: Replace PEG4 with longer PEG chains (e.g., PEG8) to increase flexibility between the drug and the core structure .

- Orthogonal Conjugation: Use sequential Boc deprotection and NHS-ester coupling (e.g., with Biotin-PEG4-NHS ester) to attach payloads at distinct sites .

- Validation: Perform SDS-PAGE or size-exclusion chromatography to confirm conjugation efficiency and avoid aggregation .

Q. How do researchers reconcile contradictory solubility data for NH-bis(PEG4-t-butyl ester) derivatives in aqueous vs. lipid-rich environments?

Analytical Workflow:

Solvent Screening: Test derivatives in buffers with varying ionic strength (e.g., 10 mM PBS vs. 150 mM NaCl).

Dynamic Light Scattering (DLS): Measure hydrodynamic diameter to detect micelle formation in lipid-rich media.

Critical Micelle Concentration (CMC): Use pyrene fluorescence assays to quantify self-assembly thresholds, which correlate with PEG chain length and Boc group hydrophobicity .

Experimental Design & Data Analysis

Q. What preclinical guidelines apply when testing NH-bis(PEG4-t-butyl ester)-based drug carriers in animal models?

- NIH Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies, including sample-size justification, randomization, and blinding.

- Dosage Calculation: Base initial doses on PEGylated drug pharmacokinetics (e.g., 5–20 mg/kg for PEG4 conjugates) and monitor renal clearance via urinary PEG quantification .

- Toxicity Screening: Assess liver enzyme (ALT/AST) levels and histopathology to rule out PEG-related vacuolation .

Q. How can LC-MS/MS distinguish between intact NH-bis(PEG4-t-butyl ester) and its hydrolysis byproducts in biological samples?

- Chromatography: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.

- Mass Detection: Monitor [M+H]+ ions at m/z 625.8 (intact compound) and m/z 469.5 (Boc-depleted product).

- Quantitation: Spike deuterated internal standards (e.g., PEG4-d8) to correct for ion suppression in plasma .

Synthesis & Characterization

Q. What steps ensure high-purity synthesis of NH-bis(PEG4-t-butyl ester) derivatives?

Stepwise PEGylation: React Boc-protected amines with PEG4-tosylate under argon, followed by column chromatography (silica gel, ethyl acetate/hexane) .

Quality Control: Validate purity (>95%) via HPLC (C18, 220 nm) and 1H NMR (integration of PEG methylene at δ 3.6 ppm and Boc tert-butyl at δ 1.4 ppm) .

Q. How do researchers troubleshoot low yields in coupling reactions involving NH-bis(PEG4-t-butyl ester)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.